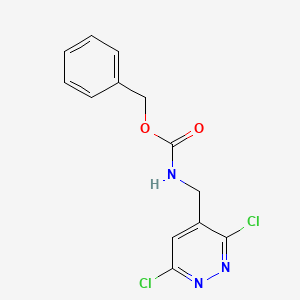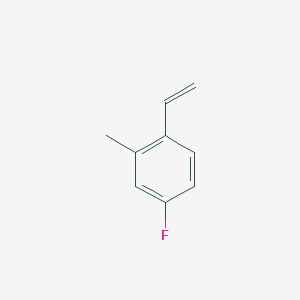![molecular formula C7H4F3N3 B15244741 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244741.png)
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a trifluoromethyl group attached to the triazolo ring, which is fused to a pyridine ring. The unique structure of this compound makes it of significant interest in various fields, including medicinal chemistry, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions:
One of the common methods for synthesizing 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes. This reaction is typically carried out under mild conditions at room temperature, making it an efficient and operationally simple one-pot synthesis . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly approach .
Industrial Production Methods:
In industrial settings, the synthesis of this compound can be scaled up using the aforementioned methods. The microwave-mediated synthesis is particularly advantageous for industrial production due to its efficiency, broad substrate scope, and good functional group tolerance .
化学反応の分析
Types of Reactions:
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyridine derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Chemistry:
In chemistry, 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology:
This compound has shown potential in biological applications, particularly as an inhibitor of specific enzymes and receptors. It has been studied for its inhibitory activities toward c-Met/VEGFR-2 kinases, which are important targets in cancer therapy .
Medicine:
In medicinal chemistry, this compound derivatives have been evaluated for their antiproliferative activities against various cancer cell lines, including A549, MCF-7, and HeLa . These derivatives exhibit promising activity and selectivity, making them potential candidates for anticancer drugs.
Industry:
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
作用機序
The mechanism of action of 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it inhibits the activity of c-Met and VEGFR-2 kinases by binding to their active sites, thereby blocking their signaling pathways . This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis in cancer cells.
類似化合物との比較
1,2,4-Triazolo[1,5-a]pyridine: Another triazolopyridine compound with similar structural features but different biological activities.
3-Trifluoromethyl-1,2,4-triazole: A related compound with a trifluoromethyl group, known for its broad-spectrum pharmaceutical activity.
1,2,4-Triazolo[4,3-a]pyrazine: A compound with a similar triazolo ring structure, studied for its kinase inhibitory activities.
Uniqueness:
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine stands out due to its specific trifluoromethyl substitution, which imparts unique physicochemical and pharmacological properties. This substitution enhances the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C7H4F3N3 |
|---|---|
分子量 |
187.12 g/mol |
IUPAC名 |
7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-1-2-13-4-11-12-6(13)3-5/h1-4H |
InChIキー |
DCMIYPGLSJFYLV-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C=NN=C2C=C1C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


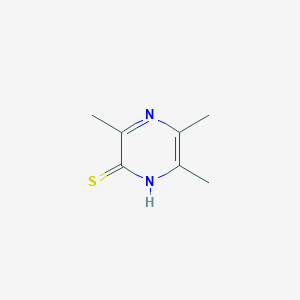
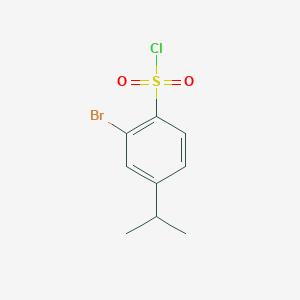
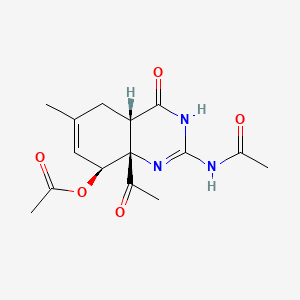
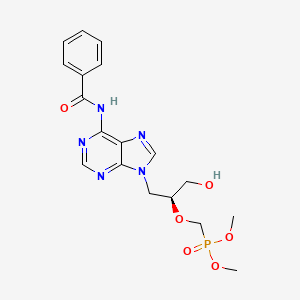
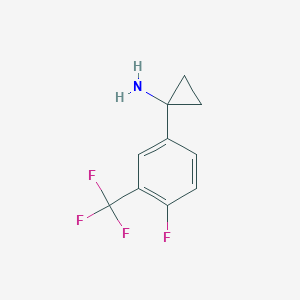

![3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B15244722.png)
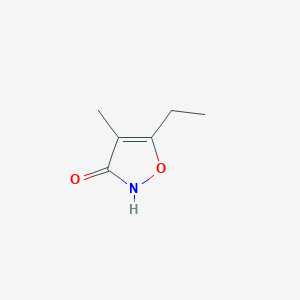
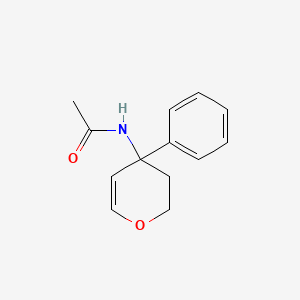

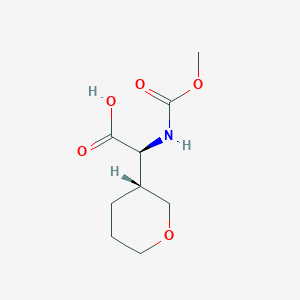
![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-phenyl-](/img/structure/B15244736.png)
